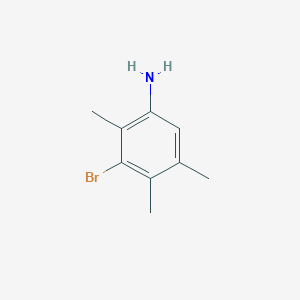

3-Bromo-2,4,5-trimethylaniline

Vue d'ensemble

Description

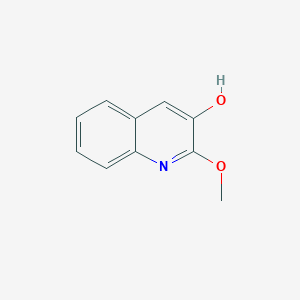

3-Bromo-2,4,5-trimethylaniline is a chemical compound with the molecular formula BrC6H(CH3)3NH2 . It has a molecular weight of 214.10 .

Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions. The crude product is purified by silica gel chromatography and eluted with EtOAc/heptane (0-40%). This process yields this compound as a brown oil, which solidifies into a brown solid upon standing .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string:InChI=1S/C9H12BrN/c1-5-4-6 (2)9 (11)7 (3)8 (5)10/h4H,11H2,1-3H3 . This structure can be visualized using Java or Javascript . Physical And Chemical Properties Analysis

This compound is a light brown to dark brown to dark purple solid . It has a refractive index of 1.575 (lit.) , a boiling point of 172-173 °C/24 mmHg (lit.) , a melting point of 34.5-39.3 °C (lit.) , and a density of 1.313 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique

Synthesis of Functionalized Benzocyclotrimers Research conducted by Dalkılıç et al. (2009) discusses the use of 2-Bromo-3-(trimethylstannyl)cyclopenta-1,3-diene, a key intermediate for synthesizing vic-bromo(trimethylstannyl)bicycloolefins, in the preparation of functionalized benzocyclotrimers. These benzocyclotrimers are produced via a Diels-Alder reaction followed by cyclotrimerization, demonstrating the application of brominated compounds in complex chemical syntheses (Dalkılıç et al., 2009).

Mutagenicity and DNA Damage Studies Zimmer et al. (1980) investigated several substituted anilines, including 2,4,5-trimethylaniline, for their ability to mutate Salmonella typhimurium and damage DNA in mammalian cells. This study is significant in understanding the mutagenic potential of these compounds, which has implications for their safe handling and use in research (Zimmer et al., 1980).

Bioconjugate Chemistry Kuchta et al. (2007) explored the synthesis of a platinum trimethyl complex of a benzoic acid-functionalized hydrido-tris(pyrazolyl)borate (Tp) ligand, demonstrating the potential of brominated compounds in bioconjugate chemistry. This research opens pathways for coupling these compounds to biomolecules, such as amino acids, for various applications (Kuchta et al., 2007).

Chemoselective Protein Labeling Ros et al. (2020) synthesized 3-bromo-1,2,4,5-tetrazine using an oxidant- and metal-free method. This compound was used for chemoselective protein labeling and triggered fast click-to-release (CtR) biorthogonal reactions. This research highlights the use of brominated compounds in protein chemistry and therapeutic applications (Ros et al., 2020).

Bromination Kinetics Study Bell and Ninkov (1966) studied the kinetics of the bromination of N,N,2-trimethylaniline, providing insights into the reaction mechanisms and conditions favorable for bromination processes. Such studies are crucial for optimizing synthetic routes in chemical research (Bell & Ninkov, 1966).

Safety and Hazards

3-Bromo-2,4,5-trimethylaniline is classified as an Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Propriétés

IUPAC Name |

3-bromo-2,4,5-trimethylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-5-4-8(11)7(3)9(10)6(5)2/h4H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSYKMXNZQQYGPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)Br)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-5-[1,1,2,3,3,3-hexafluoro-2-(trifluoromethyl)propoxy]pentane](/img/structure/B3040193.png)

![4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B3040200.png)